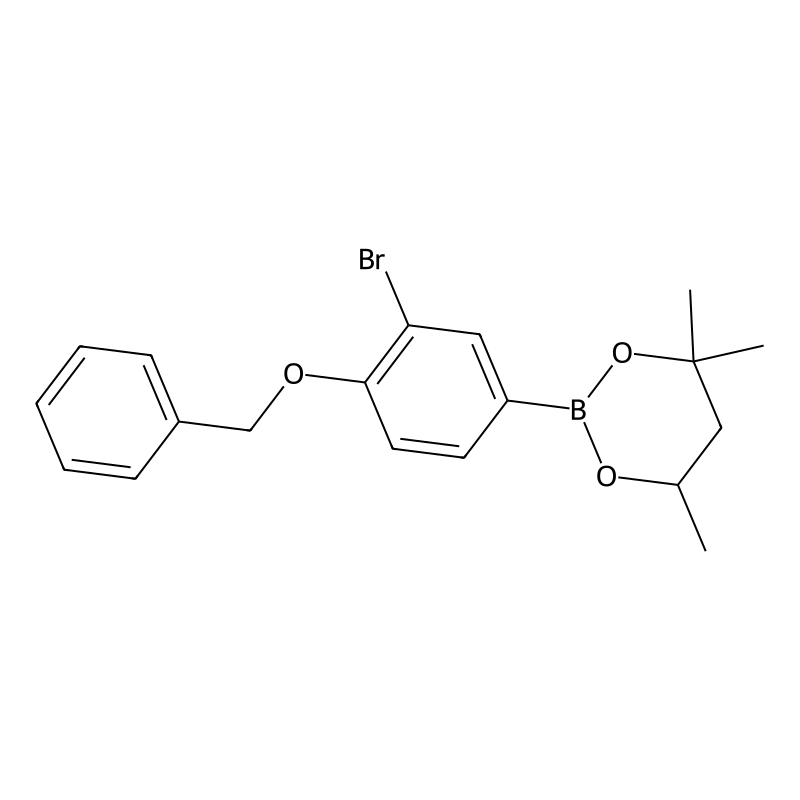

2-(4-Benzyloxy-3-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Catalog No.

S6608911

CAS No.

2096995-43-4

M.F

C19H22BBrO3

M. Wt

389.1 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2096995-43-4

Product Name

2-(4-Benzyloxy-3-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Molecular Formula

C19H22BBrO3

Molecular Weight

389.1 g/mol

InChI

InChI=1S/C19H22BBrO3/c1-14-12-19(2,3)24-20(23-14)16-9-10-18(17(21)11-16)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3

InChI Key

UQEXMGIRGICOTB-UHFFFAOYSA-N

SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br

2-(4-Benzyloxy-3-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly known as TBD, is a chemical compound that has found numerous applications in scientific research and industry. First synthesized in 1993 by Thiem and Schafer, the compound has gained attention due to its unique structure and physiochemical properties. This paper aims to provide an in-depth analysis of TBD's background, properties, synthesis, and characterization, as well as its potential implications in various fields of research and industry.

Background and Definition:

TBD is a boron-containing compound that belongs to the class of boronate esters. It has a molecular formula of C16H19BO3Br and a molecular weight of 350.14 g/mol. TBD exists as a white to off-white solid, with a melting point of 102-104℃. The compound has a low solubility in water but is highly soluble in organic solvents, such as ethanol and dichloromethane. TBD is commonly used as a reagent in organic synthesis, especially in the formation of C-C and C-N bonds.

Background and Definition:

TBD is a boron-containing compound that belongs to the class of boronate esters. It has a molecular formula of C16H19BO3Br and a molecular weight of 350.14 g/mol. TBD exists as a white to off-white solid, with a melting point of 102-104℃. The compound has a low solubility in water but is highly soluble in organic solvents, such as ethanol and dichloromethane. TBD is commonly used as a reagent in organic synthesis, especially in the formation of C-C and C-N bonds.

TBD's unique structure gives it distinct physiochemical properties. It is an air-stable compound, and its bond lengths and angles suggest that it exists in a hybrid form between a dative bond and standard covalent bonds. TBD has a strong electron-withdrawing group attached to it, making it a potent electrophile. It also contains a boronate ester group, which can undergo hydrolysis under certain conditions. TBD's physical and chemical properties make it an attractive reagent for use in organic synthesis.

TBD can be synthesized from the reaction of 2-bromo-4-methoxyphenol with trimethyl borate in the presence of a palladium catalyst. The reaction can take several hours and requires careful temperature control, as TBD can decompose at elevated temperatures. Characterization of TBD can be done using various spectroscopic and analytical techniques, such as NMR, IR, and Mass Spectrometry.

are essential in determining the purity and identity of TBD. NMR spectroscopy is the most commonly used method to verify the structure and purity of synthesized TBD. Other techniques such as Mass Spectrometry and IR spectroscopy can also be used to confirm the identity of TBD.

Although TBD has not been extensively studied for its biological properties, several studies have shown that it exhibits antifungal and antibacterial activity. TBD can inhibit the growth of various fungi and bacteria, including strains that are resistant to traditional antibiotics. TBD's unique chemical structure is thought to contribute to its antimicrobial activity.

TBD has low toxicity and is generally regarded as safe for use in scientific experiments. However, it is important to follow proper safety protocols when handling TBD, as it can be irritating to the skin and eyes. Long-term exposure to TBD may also lead to respiratory and reproductive problems.

Applications in Scientific Research:

TBD has found numerous applications in various fields of scientific research. It is commonly used as a reagent in organic synthesis, especially in the formation of C-C and C-N bonds. TBD has also been used in the synthesis of biologically active molecules, such as natural product analogs and pharmaceuticals. Additionally, TBD has been studied for its potential use as a diagnostic tool for cancer.

Applications in Scientific Research:

TBD has found numerous applications in various fields of scientific research. It is commonly used as a reagent in organic synthesis, especially in the formation of C-C and C-N bonds. TBD has also been used in the synthesis of biologically active molecules, such as natural product analogs and pharmaceuticals. Additionally, TBD has been studied for its potential use as a diagnostic tool for cancer.

TBD is an active area of research, with new applications being discovered regularly. Recent studies have focused on developing new synthetic methodologies using TBD as a reagent. Other studies have explored the use of TBD in the synthesis of chiral compounds and natural product analogs. In addition, TBD's potential use as a diagnostic tool for cancer is an active area of research.

TBD has numerous potential implications in various fields of research and industry. Its unique properties have made it an attractive target for developing new synthetic methodologies, which can be used in the synthesis of drugs and other biologically active molecules. TBD's antimicrobial activity makes it a potential candidate for drug development in the field of infectious diseases. Additionally, TBD's use as a diagnostic tool for cancer could revolutionize the current diagnosis and treatment process for cancer patients.

Although TBD has shown tremendous potential for use in scientific research and industry, several limitations and future directions need to be considered. One major limitation is the low solubility of TBD in water, which can impact its use in biological applications. Future directions could focus on developing new methodologies to increase TBD's solubility in water. Other potential future directions could include:

• Exploring new applications of TBD in fields such as materials science and catalysis

• Developing new synthetic methodologies using TBD as a reagent

• Investigating TBD's potential as a diagnostic tool for other diseases besides cancer

• Studying the toxicity and safety of TBD in greater detail to improve safety protocols when handling the compound

In conclusion, TBD is a boron-containing compound that has found numerous applications in scientific research and industry. Its unique structure and properties have made it an attractive target for developing new synthetic methodologies and drugs. As research on TBD continues, it is essential to consider its limitations and potential implications in various fields of research and industry.

• Exploring new applications of TBD in fields such as materials science and catalysis

• Developing new synthetic methodologies using TBD as a reagent

• Investigating TBD's potential as a diagnostic tool for other diseases besides cancer

• Studying the toxicity and safety of TBD in greater detail to improve safety protocols when handling the compound

In conclusion, TBD is a boron-containing compound that has found numerous applications in scientific research and industry. Its unique structure and properties have made it an attractive target for developing new synthetic methodologies and drugs. As research on TBD continues, it is essential to consider its limitations and potential implications in various fields of research and industry.

Hydrogen Bond Acceptor Count

3

Exact Mass

388.08454 g/mol

Monoisotopic Mass

388.08454 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds